2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a chloro-methylphenyl group
Preparation Methods
The synthesis of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the formation of the triazole ring through a cyclization reaction. The reaction conditions often involve the use of catalysts such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) for the reduction of nitriles and amides . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the chloro group can be replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and the methoxyphenyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole and 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline . Compared to these compounds, 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide exhibits unique structural features that contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18ClN5O2S |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H18ClN5O2S/c1-11-9-13(19)5-8-15(11)21-16(25)10-27-18-23-22-17(24(18)20)12-3-6-14(26-2)7-4-12/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChI Key |
PVHMKFVAWURJLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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